molecular formula C15H10BrClN4OS B12035043 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-81-8

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12035043
CAS No.: 478254-81-8
M. Wt: 409.7 g/mol
InChI Key: VQSMLXPNBZFOFD-QGMBQPNBSA-N
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Description

4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure

Properties

CAS No.

478254-81-8

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4OS/c16-11-4-5-13(22)10(6-11)8-18-21-14(19-20-15(21)23)9-2-1-3-12(17)7-9/h1-8,22H,(H,20,23)/b18-8+

InChI Key

VQSMLXPNBZFOFD-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable aldehyde or ketone to form the triazole ring.

    Introduction of the chlorophenyl group: The triazole intermediate is then reacted with a chlorophenyl derivative under appropriate conditions to introduce the chlorophenyl group.

    Bromination and thiolation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

    Reduction: The compound can be reduced to modify the triazole ring or the phenol group, often using reducing agents like sodium borohydride.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Antibacterial Properties : Triazole derivatives have demonstrated potent antibacterial effects. Studies indicate that compounds similar to 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analyses suggest that modifications at specific positions enhance their efficacy against resistant strains .
    • Antifungal Activity : The compound also shows potential as an antifungal agent. Its triazole core is known for disrupting fungal cell membrane synthesis, making it a candidate for treating fungal infections .
  • Anticancer Potential
    • Recent studies have highlighted the anticancer properties of triazole derivatives. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
  • Anti-inflammatory Effects
    • Some derivatives of triazoles have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Agricultural Applications

  • Pesticidal Activity
    • Triazole compounds are also recognized for their use in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies against fungal pathogens .
  • Plant Growth Regulation
    • Certain triazole derivatives have been studied for their role in plant growth regulation, potentially enhancing crop yield and resistance to environmental stressors .

Summary of Findings

The applications of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione span various fields from medicine to agriculture. Its structural features contribute to its biological activities, making it a versatile compound for further research.

Application AreaSpecific UsesNotable Findings
MedicinalAntibacterial, Antifungal, AnticancerEffective against MRSA; inhibits cancer cell proliferation
AgriculturalPesticide, Plant growth regulatorInhibits fungal pathogens; enhances crop yield

Mechanism of Action

The mechanism of action of 4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and phenol group are key to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar compounds to 4-BR-2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL include other triazole derivatives and halogenated phenols its unique combination of bromine, chlorine, and sulfur atoms, along with the specific arrangement of functional groups, distinguishes it from other compounds

Some similar compounds include:

  • 4-Bromo-3-chloroaniline
  • 2,4-Dibromophenol
  • 6,8-Dibromo-3-formylchromone

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Biological Activity

The compound 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H14BrClN4OSC_{18}H_{14}BrClN_4OS, with a molecular weight of approximately 409.75 g/mol. The structure features a triazole ring fused with a thione group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione. The reaction conditions often include solvents like ethanol or methanol under reflux to promote the formation of the desired product.

Antimicrobial Activity

Numerous studies have reported that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains. A study indicated that triazole derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Antifungal : Another study highlighted antifungal efficacy against Candida albicans, with IC50 values suggesting potent activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., A375 melanoma cells) revealed that the compound significantly reduces cell viability, with IC50 values in the micromolar range (approximately 6.2 μM) .
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression .

Other Biological Activities

Beyond antimicrobial and anticancer properties, triazole derivatives have also exhibited:

  • Antioxidant Activity : These compounds have been shown to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disorders .

Case Studies

StudyCompoundBiological ActivityFindings
Triazole DerivativeAntibacterialEffective against E. coli with MIC = 16 µg/mL
Triazole DerivativeAnticancerIC50 = 6.2 μM against A375 melanoma cells
Triazole DerivativeAntifungalIC50 = 20 µg/mL against C. albicans

Q & A

Q. What synthetic routes are commonly used to prepare 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical procedure involves heating a 1,3,4-oxadiazole precursor with a primary amine (e.g., 5-bromo-2-hydroxybenzylamine) at 120–140°C for 8–15 hours . Optimization includes:

  • Temperature Control : Prolonged heating (>12 hours) at 130°C improves yield by ensuring complete ring closure.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar alternatives.
  • Amine Stoichiometry : A 1:1.1 molar ratio of oxadiazole to amine minimizes side products.
    Data Table:
ParameterOptimal RangeImpact on Yield
Temperature130–140°C+25%
Reaction Time12–15 hours+15%
SolventDMF+30%

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Look for peaks at ~3319 cm⁻¹ (N–H stretch), ~1593 cm⁻¹ (C=N), and ~1212 cm⁻¹ (C=S) .
  • ¹H NMR : Aromatic protons (δ 6.10–8.01 ppm), triazole NH (δ 9.51 ppm), and substituent-specific signals (e.g., CH₃ at δ 2.55 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1]) confirm the molecular weight .
  • Elemental Analysis : Match calculated (e.g., C: 57.39%, H: 2.90%) vs. experimental values (C: 57.03%, H: 3.26%) .

Q. What are the common chemical reactions involving the triazole-thione core, and how do substituents influence reactivity?

Methodological Answer: The triazole-thione moiety undergoes:

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the thione (–C=S) to a sulfonic acid (–SO₃H) .
  • Substitution : The bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki coupling) for functionalization .
  • Hydrogen Bonding : The hydroxy group participates in intermolecular interactions, affecting crystallinity and solubility .

Q. How is preliminary bioactivity screening (e.g., antimicrobial) designed for this compound?

Methodological Answer:

  • Assay Design : Use agar dilution or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose Range : Test concentrations from 1–100 µg/mL to determine MIC (Minimum Inhibitory Concentration).
  • Controls : Include ciprofloxacin (positive control) and DMSO (negative control) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) data resolve ambiguities in molecular conformation?

Methodological Answer: SCXRD provides precise bond lengths and angles. For example:

  • Dihedral Angles : The triazole ring and aryl substituents may form angles ~67.5°, influencing planar/non-planar conformations .
  • Hydrogen Bonding : N–H···O and O–H···S interactions (e.g., N2–H2···O1, 2.89 Å) stabilize supramolecular frameworks .
    Data Table:
ParameterObserved ValueSignificance
C–S Bond Length1.68 ÅConfirms thione tautomer
N–N Bond Length1.31 ÅIndicates aromatic triazole
Dihedral Angle67.51°Affects π-π stacking

Q. What mechanistic insights explain conflicting bioactivity data across similar triazole derivatives?

Methodological Answer: Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., –Br, –Cl) enhance antimicrobial activity by increasing membrane permeability .
  • Solubility Limitations : Low aqueous solubility (e.g., 12.2 µg/mL at pH 7.4) may reduce bioavailability in vitro .
  • Assay Variability : Differences in bacterial strain susceptibility or culture conditions (e.g., aerobic vs. anaerobic) impact results .

Q. How can reaction mechanisms be elucidated using isotopic labeling or computational methods?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track cyclocondensation pathways via NMR .
  • DFT Calculations : Optimize transition states (e.g., ring closure) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Q. How do supramolecular interactions influence the compound’s physical properties?

Methodological Answer:

  • Hydrogen Bonds : N–H···S and O–H···N interactions (2.8–3.0 Å) enhance thermal stability (decomposition >250°C) .
  • π-π Stacking : Aryl ring interactions (3.5–4.0 Å spacing) contribute to crystalline packing and melting points .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted amines or oxadiazole precursors .
  • Crystallization : Recrystallize from methanol to achieve >98% purity .
  • Process Monitoring : Implement HPLC tracking (C18 column, acetonitrile/water) for real-time quality control .

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